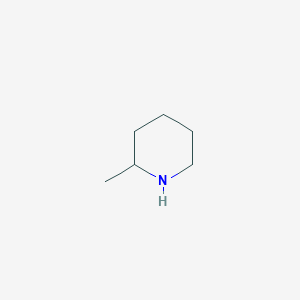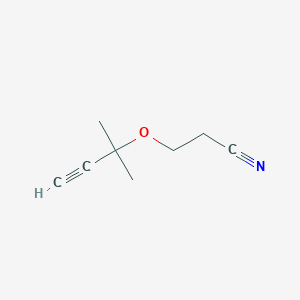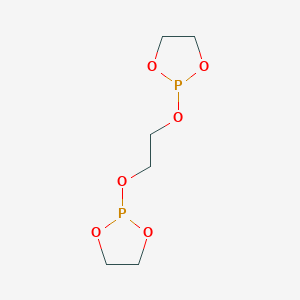
Triethylene diphosphite
- 点击 快速询问 获取最新报价。
- 提供有竞争力价格的高质量产品,您可以更专注于研究。
描述
Triethylene diphosphite (TDP) is a phosphorus-containing organic compound that has been extensively studied for its potential applications in various fields such as agriculture, polymer industry, and medicine. TDP is a versatile compound that can be synthesized using different methods and has been shown to possess various biological activities.
作用机制
The mechanism of action of Triethylene diphosphite is not fully understood, but it is believed to involve the inhibition of various enzymes and signaling pathways. Triethylene diphosphite has been shown to inhibit the activity of phosphatases, which are enzymes that regulate the phosphorylation of proteins. Triethylene diphosphite has also been shown to inhibit the activity of NF-κB, a transcription factor that regulates the expression of various genes involved in inflammation and immune response. Additionally, Triethylene diphosphite has been shown to activate the Nrf2 pathway, which is involved in the regulation of antioxidant response.
生化和生理效应
Triethylene diphosphite has been shown to possess various biochemical and physiological effects. In vitro studies have shown that Triethylene diphosphite can induce apoptosis, inhibit cell proliferation, and reduce the production of reactive oxygen species (ROS). In vivo studies have shown that Triethylene diphosphite can reduce inflammation, improve antioxidant status, and inhibit tumor growth. Additionally, Triethylene diphosphite has been shown to have low toxicity and is well-tolerated in animal models.
实验室实验的优点和局限性
Triethylene diphosphite has several advantages for lab experiments, including its low toxicity, high stability, and ease of synthesis. However, Triethylene diphosphite has several limitations, including its low solubility in water and organic solvents, which can make it difficult to use in certain experiments. Additionally, Triethylene diphosphite can interact with other compounds and enzymes, which can complicate the interpretation of results.
未来方向
There are several future directions for the study of Triethylene diphosphite. One area of research is the development of new Triethylene diphosphite derivatives with improved properties such as solubility and bioavailability. Another area of research is the investigation of the potential of Triethylene diphosphite as a therapeutic agent for the treatment of various diseases such as cancer, inflammation, and neurodegenerative diseases. Additionally, the mechanism of action of Triethylene diphosphite needs to be further elucidated to better understand its biological activities.
Conclusion
In conclusion, Triethylene diphosphite is a versatile compound that has been extensively studied for its potential applications in various fields such as agriculture, polymer industry, and medicine. Triethylene diphosphite can be synthesized using different methods and has been shown to possess various biological activities. Triethylene diphosphite has several advantages for lab experiments, including its low toxicity, high stability, and ease of synthesis. However, Triethylene diphosphite has several limitations, including its low solubility in water and organic solvents. Future research on Triethylene diphosphite should focus on the development of new derivatives with improved properties and the investigation of its potential as a therapeutic agent for the treatment of various diseases.
合成方法
Triethylene diphosphite can be synthesized using different methods, including the reaction of phosphorus trichloride with ethylene glycol, the reaction of phosphorus trichloride with diethylene glycol, and the reaction of phosphorus trichloride with triethylene glycol. The most commonly used method is the reaction of phosphorus trichloride with triethylene glycol, which yields Triethylene diphosphite as the main product. The reaction is carried out under reflux conditions in the presence of a catalyst such as zinc chloride or aluminum chloride. The reaction mechanism involves the formation of phosphorus-oxygen bonds, which results in the formation of Triethylene diphosphite.
科学研究应用
Triethylene diphosphite has been extensively studied for its potential applications in various fields such as agriculture, polymer industry, and medicine. In agriculture, Triethylene diphosphite has been shown to possess antifungal and antibacterial activities, making it a potential candidate for the development of new pesticides and fungicides. In the polymer industry, Triethylene diphosphite has been used as a stabilizer for polyvinyl chloride (PVC) and other polymers. In medicine, Triethylene diphosphite has been shown to possess various biological activities such as anticancer, anti-inflammatory, and antioxidant activities.
属性
CAS 编号 |
1015-05-0 |
|---|---|
产品名称 |
Triethylene diphosphite |
分子式 |
C6H12O6P2 |
分子量 |
242.1 g/mol |
IUPAC 名称 |
2-[2-(1,3,2-dioxaphospholan-2-yloxy)ethoxy]-1,3,2-dioxaphospholane |
InChI |
InChI=1S/C6H12O6P2/c1-2-8-13(7-1)11-5-6-12-14-9-3-4-10-14/h1-6H2 |
InChI 键 |
YPGVFZRQOZKYKD-UHFFFAOYSA-N |
SMILES |
C1COP(O1)OCCOP2OCCO2 |
规范 SMILES |
C1COP(O1)OCCOP2OCCO2 |
其他 CAS 编号 |
1015-05-0 |
同义词 |
1,2-Bis(1,3,2-dioxaphospholan-2-yloxy)ethane |
产品来源 |
United States |
体外研究产品的免责声明和信息
请注意,BenchChem 上展示的所有文章和产品信息仅供信息参考。 BenchChem 上可购买的产品专为体外研究设计,这些研究在生物体外进行。体外研究,源自拉丁语 "in glass",涉及在受控实验室环境中使用细胞或组织进行的实验。重要的是要注意,这些产品没有被归类为药物或药品,他们没有得到 FDA 的批准,用于预防、治疗或治愈任何医疗状况、疾病或疾病。我们必须强调,将这些产品以任何形式引入人类或动物的身体都是法律严格禁止的。遵守这些指南对确保研究和实验的法律和道德标准的符合性至关重要。




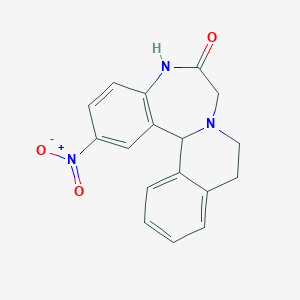

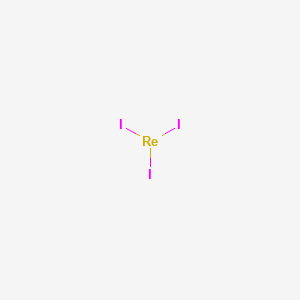
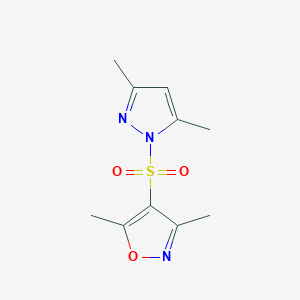
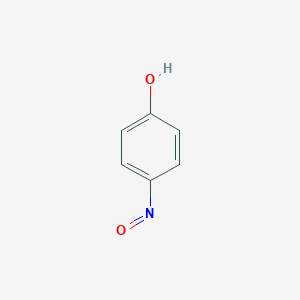
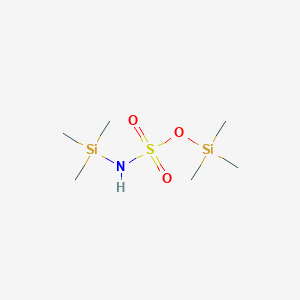
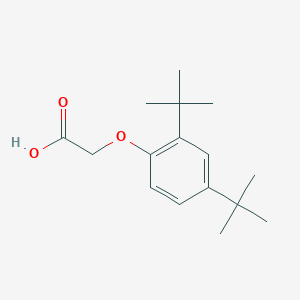
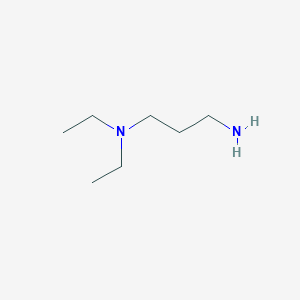
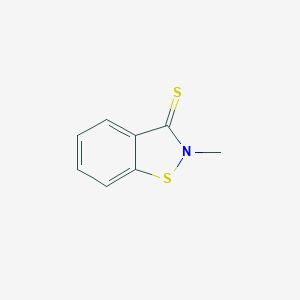
![[(8R,9S,13S,14S,16R,17R)-13-methyl-3,16-disulfooxy-6,7,8,9,11,12,14,15,16,17-decahydrocyclopenta[a]phenanthren-17-yl] hydrogen sulfate](/img/structure/B94947.png)
![8H-Imidazo[4,5-E][2,1,3]benzothiadiazole](/img/structure/B94952.png)
